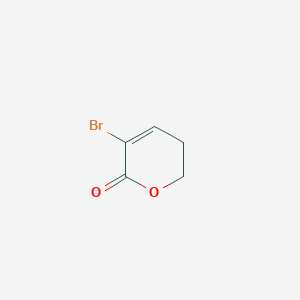

3-bromo-5,6-dihydro-2H-pyran-2-one

Descripción general

Descripción

3-Bromo-5,6-dihydro-2H-pyran-2-one is a derivative of ketone and can be used as a pharmaceutical intermediate . Its molecular formula is C5H5BrO2 .

Synthesis Analysis

The synthesis of 3-bromo-5,6-dihydro-2H-pyran-2-one involves several steps. Initially, a solution of bromine is added to 5,6-dihydro-2H-pyran-2-one over a period of 4 hours . After the addition of bromine, the reaction is analyzed by TLC and NMR . The resulting solution is stirred for 2 hours until the color has almost faded . Triethylamine is then added, and the solution is stirred for 40 minutes . The contents of the flask are transferred to a separatory funnel and washed twice with water . The organic phase is dried over anhydrous sodium sulfate and filtered through a pad of silica gel . The combined filtrates are concentrated at reduced pressure and the last traces of solvent are removed under high vacuum at ambient temperature to afford 3-bromo-5,6-dihydro-2H-pyran-2-one .Molecular Structure Analysis

The molecular structure of 3-bromo-5,6-dihydro-2H-pyran-2-one consists of a pyran ring with a bromine atom attached to the third carbon and a ketone functional group on the second carbon .Chemical Reactions Analysis

3-Bromo-5,6-dihydro-2H-pyran-2-one can participate in various chemical reactions. For instance, it can be used as an ambiphilic diene for Diels-Alder cycloadditions .Physical And Chemical Properties Analysis

3-Bromo-5,6-dihydro-2H-pyran-2-one is an amber-colored mobile liquid that solidifies when stored overnight at -4°C . Its average mass is 176.996 Da and its monoisotopic mass is 175.947281 Da .Aplicaciones Científicas De Investigación

Synthesis of Natural Products

2H-pyrans are often used as key intermediates in the synthesis of natural products . They are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures .

Heterocycle Synthesis

2H-pyrans are used in the synthesis of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring.

Valence Isomerism Studies

The nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes has been studied . This can provide valuable insights into the stability and reactivity of these compounds.

Preparation of Bioactive Compounds

2H-pyrans are used in the preparation of bioactive compounds . For example, they have been used in the total synthesis of (−)-daurichromenic acid and analogues .

Pharmaceutical Research

2H-pyrans and their derivatives are often used in pharmaceutical research . They can be used to prepare compounds with a broad spectrum of biological activities.

Material Science

In material science, 2H-pyrans can be used in the synthesis of polymers and other materials .

Propiedades

IUPAC Name |

5-bromo-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-4-2-1-3-8-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCHEWALMADBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446006 | |

| Record name | 3-bromo-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104184-64-7 | |

| Record name | 3-bromo-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

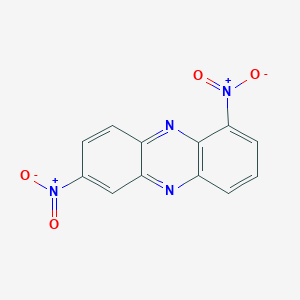

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)